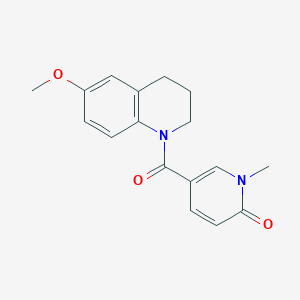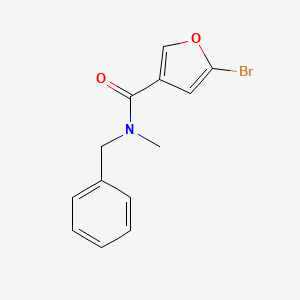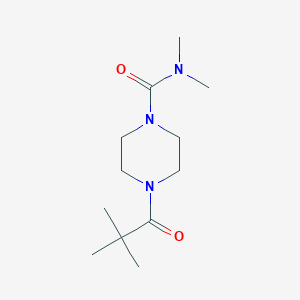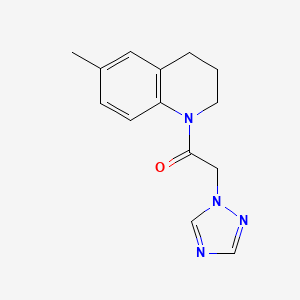
5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one, also known as MQPA, is a chemical compound that has been extensively studied for its potential in various scientific fields. This molecule is a quinoline derivative that has shown promising results in research related to cancer, inflammation, and other diseases. The aim of
作用機序
The mechanism of action of 5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one is not fully understood, but it is thought to involve inhibition of various enzymes and signaling pathways. 5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer progression and inflammation. 5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that regulate intracellular signaling pathways.
Biochemical and Physiological Effects:
5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one has been shown to have a range of biochemical and physiological effects, including inhibition of MMPs and PDEs, induction of apoptosis, and anti-inflammatory effects. In addition, 5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one has been shown to have antioxidant properties and to inhibit the production of reactive oxygen species (ROS).
実験室実験の利点と制限
One advantage of using 5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one in lab experiments is its relatively low toxicity compared to other compounds that have similar effects. However, one limitation is that the synthesis method can be challenging and requires careful control of temperature and pH. In addition, the mechanism of action of 5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one is not fully understood, which can make it difficult to design experiments to test its effects.
将来の方向性
There are several future directions for research on 5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one. One area of interest is its potential in treating cancer, particularly in combination with other chemotherapeutic agents. Another area of interest is its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one and to develop more efficient synthesis methods.
合成法
5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one can be synthesized by reacting 6-methoxy-3,4-dihydro-2H-quinoline-1-carboxylic acid with 1-methyl-2-pyridone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) and requires careful control of temperature and pH.
科学的研究の応用
5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one has been extensively studied for its potential in various scientific fields, including cancer research, inflammation, and other diseases. In cancer research, 5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). Inflammation is a key component of many diseases, and 5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one has also been studied for its potential in treating diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-18-11-13(5-8-16(18)20)17(21)19-9-3-4-12-10-14(22-2)6-7-15(12)19/h5-8,10-11H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVRQEKSHXUUMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)N2CCCC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 3-(4-chlorophenyl)sulfanylpropanoate](/img/structure/B7512053.png)



![1-[4-(4-Ethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512085.png)
![N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7512089.png)
![N-[2-(azepan-1-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7512091.png)


![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512115.png)


